molecular formula C13H17N5O4S2 B2599318 1-(methylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 1251557-14-8

1-(methylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2599318
CAS No.: 1251557-14-8
M. Wt: 371.43
InChI Key: SJNCTDPWXZWNJO-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the thiazole and oxadiazole rings, followed by their attachment to the piperidine ring. Common reagents used in these steps include thionyl chloride, hydrazine hydrate, and various sulfonylating agents. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency of the synthesis process, allowing for better control over reaction parameters and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different properties and applications.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Medicine: The compound’s structure suggests potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Its properties may make it useful in the development of new materials with specific functionalities, such as catalysts or sensors.

Mechanism of Action

The mechanism by which 1-(methylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(methylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups and rings, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

1-methylsulfonyl-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4S2/c1-8-14-10(7-23-8)12-16-17-13(22-12)15-11(19)9-3-5-18(6-4-9)24(2,20)21/h7,9H,3-6H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNCTDPWXZWNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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